molecular formula C18H20O2 B14694048 1,1'-(2-Methylprop-1-ene-1,1-diyl)bis(4-methoxybenzene) CAS No. 26957-36-8

1,1'-(2-Methylprop-1-ene-1,1-diyl)bis(4-methoxybenzene)

Cat. No.: B14694048
CAS No.: 26957-36-8
M. Wt: 268.3 g/mol
InChI Key: CNMOABJZJURKJQ-UHFFFAOYSA-N
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Description

2-Methyl-1,1-bis(4-methoxyphenyl)propene is an organic compound characterized by its unique structure, which includes a propene backbone substituted with two 4-methoxyphenyl groups and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,1-bis(4-methoxyphenyl)propene typically involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base, followed by a methylation step. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of 2-Methyl-1,1-bis(4-methoxyphenyl)propene may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and advanced purification techniques like distillation or crystallization are used to obtain the pure compound.

Types of Reactions:

    Oxidation: 2-Methyl-1,1-bis(4-methoxyphenyl)propene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of saturated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy groups on the phenyl rings can be substituted with other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, room temperature or elevated temperatures.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), acidic conditions.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Methyl-1,1-bis(4-methoxyphenyl)propene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Methyl-1,1-bis(4-methoxyphenyl)propene involves its interaction with various molecular targets, depending on the specific application. For instance, in biological systems, it may exert its effects by interacting with cellular enzymes or receptors, leading to changes in cellular processes. The methoxy groups on the phenyl rings can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one: Similar in structure but contains a piperidine ring.

    4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene: Contains hydroxyl groups instead of methoxy groups.

    1-(4-methoxyphenyl)propene: Lacks the additional methyl group on the propene backbone.

Uniqueness: 2-Methyl-1,1-bis(4-methoxyphenyl)propene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

26957-36-8

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

1-methoxy-4-[1-(4-methoxyphenyl)-2-methylprop-1-enyl]benzene

InChI

InChI=1S/C18H20O2/c1-13(2)18(14-5-9-16(19-3)10-6-14)15-7-11-17(20-4)12-8-15/h5-12H,1-4H3

InChI Key

CNMOABJZJURKJQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)C

Origin of Product

United States

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